molecular formula C7H13N3O B1297181 1,3,8-Triazaspiro[4.5]decan-2-one CAS No. 561314-52-1

1,3,8-Triazaspiro[4.5]decan-2-one

Cat. No.: B1297181
CAS No.: 561314-52-1
M. Wt: 155.2 g/mol
InChI Key: XLZONOPLKJMTSW-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro[4.5]decan-2-one is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of three nitrogen atoms within its ring system, which contributes to its distinctive chemical properties. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,8-Triazaspiro[4.5]decan-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the spirocyclic structure. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

    Substitution: It can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

1,3,8-Triazaspiro[4.5]decan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit permeability transition pores through a mechanism that is independent of the FO-ATP synthase c subunit Glu119. This inhibition prevents certain side effects associated with other compounds targeting the same pathway . Additionally, it can act as an agonist for specific receptors, such as delta opioid receptors, by binding to their orthosteric sites and modulating their activity .

Biological Activity

1,3,8-Triazaspiro[4.5]decan-2-one is a nitrogen-containing heterocyclic compound that has gained attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Overview of this compound

The compound is characterized by a unique spiro structure that includes three nitrogen atoms within its ring system. This configuration contributes to its distinctive chemical properties and biological activities. The molecular formula is C₈H₁₄N₄O, and it has been identified as a scaffold for drug development due to its ability to interact with various biological targets.

This compound exhibits several mechanisms of action:

  • Inhibition of RIPK1 : It acts as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By binding to the active site of RIPK1, it prevents the phosphorylation of downstream targets involved in necroptosis, thereby exerting anti-necroptotic effects in cell lines such as U937.
  • Delta Opioid Receptor Agonism : Research has identified derivatives of this compound as selective agonists for delta opioid receptors. These receptors are significant targets for treating neurological disorders like migraines and chronic pain.

The biochemical properties of this compound are notable:

  • Cellular Effects : In laboratory studies, the compound demonstrated significant stability under various conditions while maintaining its inhibitory activity against RIPK1 and other enzymes involved in cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit prolyl hydroxylase domain enzymes and phospholipase D (PLD) isoforms selectively. For instance, certain derivatives have exhibited IC₅₀ values as low as 6 nM for PLD1 and 20 nM for PLD2, indicating strong inhibitory potential .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its derivatives:

Study Findings
BenchChem StudyConfirmed inhibition of RIPK1 leading to anti-necroptotic effects in U937 cells.
MDPI ResearchHighlighted the cytotoxic potential against leukemia cell lines (K562, HL60) with IC₅₀ values around 3.5 μM .
Smolecule AnalysisIdentified novel delta opioid receptor-selective agonists derived from this compound with implications for pain management therapies.

Properties

IUPAC Name

1,3,8-triazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-6-9-5-7(10-6)1-3-8-4-2-7/h8H,1-5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZONOPLKJMTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327543
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561314-52-1
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561314-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1,3,8-triazaspiro[4.5]decan-2-one derivatives influence their binding affinity for the tachykinin NK2 receptor?

A1: The research primarily focused on 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidine derivatives and their structure-activity relationship concerning NK2 receptor binding. While the provided abstract doesn't offer specific data on modifications to the this compound core itself, it highlights that replacing the phenyl ring in the lead compound, 3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one (3a), with other aromatic rings led to a significant decrease in binding affinity []. This suggests that the phenyl ring plays a crucial role in receptor interaction.

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